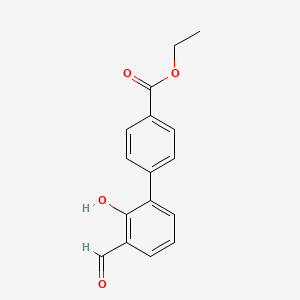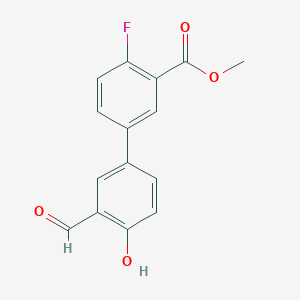
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (abbreviated as 4-FMC-2FP) is a chemical compound that has been increasingly studied due to its potential applications in scientific research. It is a phenol derivative of the fluoro-methoxycarbonyl group, and is a popular reagent used in organic synthesis.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of scientific research applications. It has been used in organic synthesis as a reagent, and has been used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in the synthesis of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, preliminary studies have shown that it has anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the production of prostaglandins and leukotrienes, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is a strong acid, and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and its potential applications in organic synthesis. Furthermore, further research could be conducted to investigate its potential as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential as a ligand in the synthesis of metal complexes.
Métodos De Síntesis
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using several different methods, depending on the desired product. One method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%. Another method involves the reaction of 3-fluoro-5-methoxycarbonylphenylacetic acid with dimethylsulfoxide in the presence of a base, such as sodium hydroxide, to produce 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol, 95%.
Propiedades
IUPAC Name |
methyl 3-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)11-5-10(6-13(16)7-11)9-2-3-14(18)12(4-9)8-17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSZULCITWJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685310 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261987-01-2 |
Source


|
| Record name | Methyl 5-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378716.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)











